3-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid
Overview
Description
3-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid is a complex organic compound with a unique structure that includes a quinazolinone core fused with a dioxolo ring
Preparation Methods
The synthesis of 3-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of an appropriate quinazolinone derivative with a dioxolo-containing reagent under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
3-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to room temperature . The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups.
Scientific Research Applications
3-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism by which 3-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA gyrase or topoisomerase, leading to disruption of DNA replication and cell division .
Comparison with Similar Compounds
Similar compounds to 3-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid include:
Oxolinic acid: A quinoline derivative with antibacterial properties, used as an inhibitor of DNA gyrase.
7,8-Dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one: A related compound with a similar dioxolo ring structure, used in various chemical syntheses.
The uniqueness of this compound lies in its specific quinazolinone-dioxolo fusion, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
3-(6,8-dioxo-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O6/c15-10(16)1-2-14-11(17)6-3-8-9(20-5-19-8)4-7(6)13-12(14)18/h3-4H,1-2,5H2,(H,13,18)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTHTUUNKBDEPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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